molecular formula C16H13NO4S B134286 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid CAS No. 181696-35-5

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Cat. No. B134286
CAS RN: 181696-35-5
M. Wt: 315.3 g/mol
InChI Key: LLWOSCPRJRUVST-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, commonly referred to as “MPBS”, is an organic compound that has been widely used in scientific research. It is a derivative of benzenesulfonic acid and has been used in various research applications such as synthesis and biochemistry. MPBS has a variety of properties that make it a useful tool in laboratory experiments and research.

Scientific Research Applications

Herbicidal Activities

This compound has been synthesized as a potential lead compound of inhibitors targeting D1 protease in plants . The in vivo herbicidal activity tests show that most compounds possess moderate to good herbicidal activities .

Inhibitor of D1 Protease in Plants

The compound is designed on the basis of a D1 protease inhibitor hit structure identified by homology modeling and virtual screening . The enzyme activity of one compound against the native spinach D1 protease exhibits a competitive inhibition .

Synthesis of Novel Heterocycles

The compound is used in the synthesis of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides .

High-Performance Liquid Chromatography (HPLC) Method Development

The compound is used in the development of an isocratic high-performance liquid chromatography (HPLC) procedure for the dissolution rate studies and quantitative determination of valdecoxib in solid dosage forms and in active pharmaceutical ingredient .

Determination of Metaisomer Impurity

The compound is used in the development of a sensitive and accurate isocratic high-performance liquid chromatography (HPLC) method for the determination of both metaisomer impurity and assay of valdecoxib drug substance .

Nonsteroidal Anti-Inflammatory Drug (NSAID)

Valdecoxib, a compound related to “4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid”, is a nonsteroidal anti-inflammatory drug, reported to be a selective inhibitor of cyclo-oxygenase-2 (COX-2). It is given orally in the treatment of osteoarthritis, rheumatoid arthritis, and for the pain of dysmenorrhoea .

properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWOSCPRJRUVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468703
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

CAS RN

181696-35-5
Record name 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181696355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y69WDQ5EHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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